molecular formula C12H12N4OS B1676761 Motapizone CAS No. 90697-57-7

Motapizone

Cat. No. B1676761
CAS RN: 90697-57-7
M. Wt: 260.32 g/mol
InChI Key: NPFVRBCDMFKOPY-UHFFFAOYSA-N
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Description

Motapizone belongs to the class of organic compounds known as pyridazinones . It is a selective PDE3 inhibitor and is identified as a biochemical with hypotensive and anti-platelet actions .


Molecular Structure Analysis

Motapizone has a molecular formula of C12H12N4OS and an average mass of 260.315 Da . It contains a pyridazine ring which bears a ketone . The structure includes 20 non-H bond(s), 12 multiple bond(s), 2 rotatable bond(s), 2 double bond(s), 10 aromatic bond(s), 2 five-membered ring(s), 1 six-membered ring(s), 1 hydrazone(s), 1 Imidazole(s), and 1 Thiophene(s) .

Scientific Research Applications

Hypotensive and Antiplatelet Actions

Motapizone has been investigated for its potential in lowering blood pressure and inhibiting platelet aggregation. Studies have demonstrated that motapizone can produce a dose-dependent reduction in diastolic blood pressure and an increase in heart rate. It has also shown marked inhibition of thrombocyte aggregation, especially notable after doses higher than 3 mg. This inhibition peaks after about 2 hours post-administration and dissipates within 8 hours (Schulz et al., 2004). Additionally, the drug has displayed greater inhibition of aggregation induced by ADP (adenosine diphosphate) compared to that caused by collagen (Schulz et al., 2004).

Bronchospasmolytic and Anti-inflammatory Properties

Research has explored the bronchospasmolytic and anti-inflammatory properties of motapizone. In studies involving rat precision-cut lung slices, motapizone, in combination with other drugs, attenuated bronchoconstriction induced by methacholine and allergens. It also showed potential in reducing the release of TNF (Tumor Necrosis Factor) from endotoxin-treated human monocytes. These findings suggest the applicability of motapizone in treating conditions like asthma and COPD (Chronic Obstructive Pulmonary Disease) (Martin et al., 2002).

Amplifying Pulmonary Vasodilatory Response

Motapizone has been investigated for its role in enhancing the pulmonary vasodilatory response to inhaled prostacyclin in experimental pulmonary hypertension. Studies indicate that subthreshold doses of motapizone, in combination with other phosphodiesterase inhibitors, can significantly amplify this response. This suggests its potential use in treating pulmonary hypertension and related respiratory failures (Schermuly et al., 2000).

properties

IUPAC Name

3-(4-imidazol-1-ylthiophen-2-yl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4OS/c1-8-4-11(17)14-15-12(8)10-5-9(6-18-10)16-3-2-13-7-16/h2-3,5-8H,4H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFVRBCDMFKOPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NN=C1C2=CC(=CS2)N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30869061
Record name 6-[4-(1H-Imidazol-1-yl)thiophen-2-yl]-5-methyl-4,5-dihydropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30869061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Motapizone

CAS RN

90697-57-7
Record name Motapizone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090697577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-[4-(1H-Imidazol-1-yl)thiophen-2-yl]-5-methyl-4,5-dihydropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30869061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MOTAPIZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4A61P8A37
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
201
Citations
V Schulz, W Fischer, U Hanselle, W Huhmann… - European journal of …, 1986 - Springer
… Motapizone is a newly developed pyridazinone derivative with both cardiovascular … of motapizone and on the dose and time after ingestion [6, 7]. The anti-platelet action of motapizone …
Number of citations: 9 link.springer.com
KF Rabe, H Tenor, G Dent, C Schudt… - … of Physiology-Lung …, 1994 - journals.physiology.org
… A combination of motapizone with a fixed concentration of zaprinast (10 PM) significantly shifted the concentrationresponse curve for motapizone to an EC& of 575 nM. Additionally, …
Number of citations: 264 journals.physiology.org
V Schulz, W Fischer, U Hanselle, W Huhmann… - European journal of …, 1986 - Springer
Single doses of motapizone 1 to 10 mg were given to 12 healthy subjects. Before and up to 8 h after each dose the blood pressure and heart rate were measured, as well as …
Number of citations: 4 link.springer.com
F Gantner, S Küsters, A Wendel, A Hatzelmann… - … of Pharmacology and …, 1997 - ASPET
… For this purpose we treated mice with various doses of either motapizone, a PDE3 inhibitor, or rolipram, a type 4-selective PDE inhibitor, before injection of Con A or GalN/SEB, …
Number of citations: 85 jpet.aspetjournals.org
RT Schermuly, A Roehl, N Weissmann… - … of Pharmacology and …, 2000 - ASPET
… administration of the specific PDE3 inhibitor motapizone, the PDE4 inhibitor rolipram, and … > tolafentrine ∼ motapizone; highest efficacy on coapplication of rolipram and motapizone). …
Number of citations: 67 jpet.aspetjournals.org
C Martin, R Göggel, V Dal Piaz, C Vergelli… - Naunyn-Schmiedeberg's …, 2002 - Springer
… and the PDE3 inhibitor motapizone. The airwayrelaxant … given in combination with motapizone, methacholine-induced … rolipram (0.23 µM) and motapizone (8 µM). Combination of …
Number of citations: 21 link.springer.com
HD Held, A Wendel, S Uhlig - Biochemical and biophysical research …, 1997 - Elsevier
… Rolipram and motapizone were dissolved in phosphate buffered saline. To obtain a stable … Rolipram and motapizone were added 10 min before administration of ET-1. Within these …
Number of citations: 18 www.sciencedirect.com
DT Schmidt, N Watson, G Dent… - British journal of …, 2000 - Wiley Online Library
… Theophylline, IBMX, zardaverine and the combination of motapizone and RP73401 inhibited the contractile responses to allergen and LTC 4 . Pre-treatment with motapizone, RP73401, …
Number of citations: 95 bpspubs.onlinelibrary.wiley.com
RT Schermuly, C Inholte… - Respiratory …, 2005 - respiratory-research.biomedcentral …
… doses of the PDE3 inhibitor motapizone. This amplification of … Our studies in co-application of sildenafil with motapizone on … combination of sildenafil plus motapizone effected a further …
S Uhlig, RL Featherstone, HD Held, R Nüsing… - … of Pharmacology and …, 1997 - ASPET
… In contrast, both rolipram and motapizone appeared to enhance COX-2 mRNA. We … or motapizone affected the activity of TX synthase or COX; however, neither rolipram nor motapizone …
Number of citations: 13 jpet.aspetjournals.org

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